5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H7BrClN3 |
|---|---|
Molecular Weight |
248.51 g/mol |
IUPAC Name |
5-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H6BrN3.ClH/c8-5-2-1-3-7-10-6(9)4-11(5)7;/h1-4H,9H2;1H |
InChI Key |
CWKQKZVUYNYMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride typically involves the reaction of α-bromoketones with 2-aminopyridine. One common method involves the use of tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate, which promotes a one-pot tandem cyclization and bromination reaction . The reaction conditions are mild and do not require the use of a base, making the process efficient and straightforward.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Substitution Reactions at the Bromine Position
The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions due to the electron-withdrawing nature of the imidazo[1,2-a]pyridine core.
Key Reaction Pathways:
Example :
The bromine can be replaced by aryl groups via palladium-catalyzed coupling, yielding biaryl derivatives critical in medicinal chemistry .
Functionalization of the Amine Group
The primary amine at the 2-position participates in acylation, alkylation, and condensation reactions, enabling further derivatization.
Key Reaction Pathways:
Example :
Acylation with acetic anhydride forms stable amide derivatives, enhancing solubility for biological testing .
Oxidation and Reduction Reactions
The imidazo[1,2-a]pyridine ring system and substituents undergo redox transformations under controlled conditions.
Key Reaction Pathways:
Example :
Oxidation with potassium permanganate introduces an N-oxide group, modulating electronic properties for pharmacological studies .
Cyclization and Multicomponent Reactions
The amine and bromine groups facilitate participation in cycloadditions and tandem reactions to construct polyheterocyclic systems.
Key Reaction Pathways:
Example :
Under Groebke conditions, the amine reacts with aldehydes and isocyanides to form tricyclic structures with enhanced bioactivity .
Acid–Base and Salt Formation
The hydrochloride salt exhibits reversible protonation behavior, influencing solubility and reactivity in aqueous media.
| Property | Conditions | Observations | Supporting Sources |
|---|---|---|---|
| Deprotonation | NaOH (1M), H₂O | Free base precipitates | |
| Salt Formation | HCl gas, Et₂O | Recrystallization for purification |
Example :
Deprotonation in basic media regenerates the free base, which is more reactive in organic solvents .
Scientific Research Applications
Anticancer Activity
5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride has shown promise as an anticancer agent through its ability to inhibit various kinases associated with cancer progression. Studies have demonstrated that derivatives of imidazo[1,2-a]pyridines exhibit antiproliferative effects against a range of cancer cell lines. For instance, compounds derived from this scaffold have been tested against human lung carcinoma (H460) and other cancer cell lines, showing significant cytotoxicity and potential for further development as anticancer drugs .
Anti-Tuberculosis Activity
Recent research has identified imidazo[1,2-a]pyridine analogues as effective against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Compounds from this class have been subjected to high-throughput screening, revealing minimum inhibitory concentrations (MIC) that significantly reduce bacterial growth . For example, specific derivatives exhibited MIC values ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
Inhibition of Protein Kinases
The compound acts as an inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling. This inhibition is relevant for treating autoimmune diseases and certain cancers characterized by aberrant B-cell activation . The compound's efficacy was demonstrated in vitro with IC50 values indicating strong inhibition at low concentrations .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions that optimize yield and biological activity. Recent studies have focused on modifying the imidazo[1,2-a]pyridine scaffold to enhance potency against targeted kinases and improve pharmacokinetic properties .
Table 1: Summary of Biological Activities
Case Study: Anticancer Screening
In a study evaluating the anticancer potential of various imidazo[1,2-a]pyridine derivatives, this compound was found to inhibit cell proliferation in multiple cancer types through kinase inhibition pathways. The study highlighted the importance of structural modifications in enhancing efficacy against specific cancer targets .
Case Study: Anti-Tubercular Efficacy
Another significant investigation involved testing a series of imidazo[1,2-a]pyridine derivatives for their anti-tubercular properties. The results indicated that certain compounds could reduce bacterial load significantly in infected mouse models, showcasing their potential as new therapeutic agents against resistant strains of tuberculosis .
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Pharmaceutical Intermediates
- 5-Bromoimidazo[1,2-a]pyridin-2-amine HCl: Used in synthesizing antitrypanosomal agents (e.g., derivatives targeting Trypanosoma brucei) and kinase inhibitors due to its hydrogen-bonding capacity **.
- 6-Bromoimidazo[1,2-a]pyridine (6188-23-4) : A precursor for radiolabeled compounds, such as carbon-14-labeled pyridinecarbonitriles **.
- 5-Bromo-2-chloromethylimidazo[1,2-a]pyridine : Serves as a versatile building block for introducing alkylamine or thiol groups via nucleophilic substitution **.
Research Findings and Trends
- Structure-Activity Relationships (SAR) : Bromine at C5 improves metabolic stability compared to fluorine or chlorine, as demonstrated in pharmacokinetic studies **.
- Crystallographic Data : SHELX software has been instrumental in resolving the crystal structures of imidazopyridine derivatives, confirming the planar geometry of the core scaffold **.
- High-Throughput Synthesis : Automated pipelines employing SHELXC/D/E enable rapid phasing and refinement of brominated imidazopyridines **.
Biological Activity
5-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound exhibits a range of biological activities, including:
- Antiparasitic Activity : The compound has shown effectiveness against Leishmania donovani and Trypanosoma cruzi, as evidenced by in vitro assays that confirmed its ability to inhibit intracellular infections in host cells such as U2OS and THP1 .
- Antitumor Properties : Studies have indicated that imidazo[1,2-a]pyridine derivatives can inhibit various cancer cell lines. The structure of 5-bromo derivatives has been associated with enhanced cytotoxicity against certain tumor types .
- Kinase Inhibition : The compound is reported to inhibit several kinases, including BCL-ABL and VEGF receptor kinases, which are crucial in cancer and other diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its chemical structure. Modifications to the imidazopyridine core can significantly influence its potency and selectivity. For instance:
| Modification | Effect on Activity |
|---|---|
| Removal of bromine | Decreased antiparasitic activity |
| Addition of alkyl groups | Enhanced cytotoxicity against cancer cells |
| Alteration of substituents on the pyridine ring | Variability in kinase inhibition |
Research indicates that specific substitutions can either enhance or diminish the compound's efficacy against targeted biological pathways .
Antiparasitic Efficacy
In a collaborative virtual screening study, this compound was identified as a hit compound with significant antiparasitic activity. The compound demonstrated a high selectivity index relative to background cell lines, indicating its potential as a lead candidate for further development against visceral leishmaniasis and Chagas disease .
Antitumor Activity
A study evaluating the cytotoxic effects of various imidazopyridine derivatives found that this compound exhibited an IC50 value below 150 μM in HeLa cells, indicating potent antitumor activity. The mechanism was suggested to involve the inhibition of geranylgeranylation pathways critical for cancer cell viability .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Inhibition of Tumor Growth : Compounds with similar structures have shown significant inhibition of tumor growth in preclinical models.
- Selectivity for Kinases : The compound selectively inhibits multiple kinases involved in tumor proliferation and angiogenesis, which may lead to reduced side effects compared to non-selective agents.
- Potential for Drug Development : Given its diverse biological activities and favorable SAR profile, this compound is being explored as a candidate for drug development targeting various diseases.
Q & A
Q. How to design a reaction workflow for regioselective bromination of imidazopyridines?
- Methodological Answer :
- Step 1 : Screen directing groups (e.g., electron-withdrawing substituents) to guide bromine to the 5-position.
- Step 2 : Use in situ IR or Raman spectroscopy to monitor reaction progress and avoid over-bromination.
- Step 3 : Employ flow chemistry for precise control of residence time and temperature, enhancing selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
